Product packaging for Clascoterone(Cat. No.:CAS No. 19608-29-8)

Clascoterone

Cat. No.: B1669155
CAS No.: 19608-29-8
M. Wt: 402.5 g/mol
InChI Key: GPNHMOZDMYNCPO-PDUMRIMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clascoterone, also known by its developmental code CB-03-01 and the brand name Winlevi®, is a first-in-class steroidal antiandrogen . It functions as a potent and competitive antagonist of the androgen receptor (AR) . This mechanism of action is of significant research interest for understanding androgen-mediated pathways in the skin. By competing with endogenous androgens like dihydrotestosterone (DHT) for binding to the AR in tissues such as the pilosebaceous unit, this compound inhibits downstream signaling cascades . This blockade is known to lead to reduced sebum production and a decrease in the output of inflammatory cytokines, key drivers in the pathogenesis of acne vulgaris . The primary research applications for this compound are centered on dermatology, specifically the study of acne vulgaris . Its highly localized activity and minimal systemic absorption when applied topically make it a valuable compound for investigating tissue-specific androgen signaling . Furthermore, its stability in the presence of other topical agents, such as retinoids and benzoyl peroxide, makes it a robust tool for studying combination therapies in complex disease models . Beyond acne, research is exploring the potential of this compound and related compounds in other androgen-dependent conditions, including androgenetic alopecia and hidradenitis suppurativa, highlighting its broader value in cutaneous biology research . From a chemical perspective, this compound (C₂₄H₃₄O₅) is a synthetic pregnane steroid and a derivative of cortexolone (11-deoxycortisol), specifically the C17α propionate ester . After topical application, it is rapidly hydrolyzed by skin and plasma esterases into its primary metabolite, cortexolone, which contributes to its limited systemic activity . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H34O5 B1669155 Clascoterone CAS No. 19608-29-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O5/c1-4-21(28)29-24(20(27)14-25)12-9-19-17-6-5-15-13-16(26)7-10-22(15,2)18(17)8-11-23(19,24)3/h13,17-19,25H,4-12,14H2,1-3H3/t17-,18+,19+,22+,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNHMOZDMYNCPO-PDUMRIMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10471883
Record name Clascoterone
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Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19608-29-8
Record name 21-Hydroxy-17-(1-oxopropoxy)pregn-4-ene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19608-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clascoterone [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clascoterone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12499
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clascoterone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLASCOTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XN7MM8XG2M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action and Molecular Basis of Androgen Receptor Antagonism

Specificity and Selectivity of Topical Androgen Receptor Inhibition

A crucial aspect of clascoterone's therapeutic profile is its selective topical activity. drugbank.comnih.govinvivochem.cn When applied to the skin, this compound primarily targets androgen receptors at the site of application. drugbank.com This localized activity is attributed, in part, to its rapid hydrolysis in the skin to its inactive metabolite, cortexolone. jddonline.com This swift metabolism minimizes systemic absorption and reduces the potential for systemic antiandrogenic side effects that can be associated with oral antiandrogen therapies. drugbank.comjddonline.comresearchgate.netresearchgate.net

Research findings highlight the specificity of this compound's action on androgen receptors. In vitro studies have shown that this compound can inhibit androgen receptor-regulated transcription. nih.govjddonline.com Furthermore, comparisons with other androgen receptor antagonists have been conducted. For instance, in vitro studies indicated that this compound was significantly more effective at inhibiting inflammatory cytokine synthesis from sebocytes stimulated by DHT when compared to spironolactone (B1682167). nih.govresearchgate.netnih.gov Another study comparing this compound to enzalutamide (B1683756) in human scalp dermal papilla cells found this compound to be significantly better at inhibiting IL-6 synthesis from DHT-stimulated cultures. jddonline.comnih.gov These findings suggest a degree of selectivity in this compound's inhibitory effects on androgen receptor-mediated processes in target skin cells. jddonline.comnih.gov

The selective topical delivery and localized metabolism of this compound are key to its favorable safety profile, allowing for targeted antiandrogenic effects in the skin with limited systemic impact. drugbank.comjddonline.comresearchgate.netresearchgate.net

Here is a summary of comparative in vitro findings:

Androgen Receptor AntagonistEffect on Inflammatory Cytokine Synthesis (vs. This compound)Cell TypeReference
SpironolactoneSignificantly less effectiveHuman primary sebocytes nih.govresearchgate.netnih.gov
EnzalutamideSignificantly less effective (specifically IL-6 synthesis)Human scalp DPC jddonline.comnih.gov

This table summarizes data from in vitro studies comparing the efficacy of this compound to other androgen receptor antagonists in inhibiting inflammatory cytokine synthesis in relevant skin cell types. nih.govresearchgate.netjddonline.comnih.gov

Preclinical Research and in Vitro Studies

Early Research Discoveries and Compound Characterization

Early research characterized clascoterone as a novel androgen receptor antagonist nih.govguidetopharmacology.org. Its chemical structure is a synthetic pregnane (B1235032) steroid, an ester derivative of cortexolone, sharing a four-ring backbone with DHT and spironolactone (B1682167) wikipedia.orgjddonline.com. Early preclinical studies indicated that this compound exhibited local antiandrogenic effects sci-hub.se. Physical characterization, including techniques like Fourier transform infrared/Raman spectroscopy and single X-ray diffraction, was employed to examine major polymorphs of this compound, identifying the ideal crystal form for topical formulation and product stability sci-hub.se.

In Vitro Efficacy Assessments

In vitro studies have been instrumental in elucidating the cellular and molecular mechanisms by which this compound exerts its effects nih.gov. These assessments have focused on its interaction with the androgen receptor, its impact on gene transcription, and its influence on sebocyte activity nih.govnih.gov.

Androgen Receptor Binding Affinity Studies

In vitro studies have demonstrated that this compound binds to the androgen receptor with high affinity nih.govjddonline.comnih.govtga.gov.au. This binding is competitive with androgens, specifically DHT, thereby inhibiting downstream signaling pathways modulated by androgens jddonline.comnih.govbiospace.com. This compound has been shown to bind the human AR with nanomolar affinity in vitro tga.gov.au. Its inhibitory dissociation constant (Ki) and inhibitory concentration at 50% (IC50) values have been reported to be within 4 to 5 µM in in vitro studies sci-hub.se.

Gene Transcription Inhibition Assays in Relevant Cell Lines

This compound has been found to inhibit androgen receptor-regulated transcription in reporter cell lines nih.govtga.gov.auresearchgate.net. By competing with DHT for AR binding, this compound prevents the activation of transcription of androgen-responsive genes jddonline.com. This inhibition of downstream androgen-stimulated gene transcription has been observed in relevant cell lines, including sebocytes emjreviews.comemjreviews.com. In reporter cell lines, this compound inhibited AR-regulated transcription with similar efficacy to finasteride (B1672673) researchgate.netpopline.orgresearchgate.net.

Sebocyte Culture Studies on Lipid and Cytokine Production

Studies using human primary sebocytes in culture have shown that this compound can antagonize androgen-regulated lipid and inflammatory cytokine production in a dose-dependent manner nih.govresearchgate.netresearchgate.netresearchgate.net. Androgens are known to stimulate the proliferation and differentiation of sebocytes, regulate lipid synthesis, and stimulate the production of cytokines involved in inflammation nih.gov. By inhibiting androgen receptor activity in sebocytes, this compound reduces the production of lipids (components of sebum) and inflammatory cytokines nih.govguidetopharmacology.orgjddonline.com. These anti-inflammatory effects have been shown to be dose-dependent in prior in vitro studies, and this compound has not been found to be toxic to sebocyte cultures at the concentrations required for these effects jddonline.com.

Comparative In Vitro Potency Against Other Antiandrogens (e.g., Spironolactone, Enzalutamide (B1683756), Finasteride)

Comparative in vitro studies have assessed the potency of this compound against other antiandrogens. In a bioassay, the topical potency of this compound was reported to be greater than that of progesterone, flutamide, and finasteride, and equivalent to cyproterone (B1669671) acetate (B1210297) iiab.me. This compound has been found to be significantly more efficacious as an antiandrogen than other AR antagonists such as enzalutamide and spironolactone in scalp dermal papilla cells and sebocytes in vitro iiab.meresearchgate.net. Specifically, when compared to spironolactone, this compound was significantly better at inhibiting inflammatory cytokine synthesis from sebocytes nih.govresearchgate.netresearchgate.netresearchgate.net. In reporter cell lines, this compound inhibited AR-regulated transcription with similar efficacy to finasteride researchgate.netpopline.orgresearchgate.net. However, when compared to enzalutamide, this compound was significantly better at inhibiting IL-6 synthesis from DHT-stimulated primary cultures of human scalp dermal papilla cells researchgate.netresearchgate.net.

CompoundIn Vitro Activity (vs. This compound)Relevant Cell Line / AssaySource
SpironolactoneSignificantly less effective at inhibiting inflammatory cytokine synthesisHuman primary sebocytes nih.govresearchgate.netresearchgate.netresearchgate.net
EnzalutamideSignificantly less effective at inhibiting IL-6 synthesisHuman scalp dermal papilla cells researchgate.netresearchgate.net
FinasterideSimilar efficacy in inhibiting AR-regulated transcriptionReporter cell line researchgate.netpopline.orgresearchgate.net
ProgesteroneLower topical potencyBioassay iiab.me
FlutamideLower topical potencyBioassay iiab.me
Cyproterone AcetateEquivalent topical potencyBioassay iiab.me

Animal Model Research

Animal models have been utilized to evaluate the local and systemic antiandrogenic activity of this compound. The hamster flank organ test, a model commonly used to assess compounds for anti-acne activity, has been employed in preclinical studies sci-hub.se. Results from these studies indicated that this compound exhibited local antiandrogenic activity sci-hub.se. In rodents, this compound has been found to possess strong local antiandrogenic activity but negligible systemic antiandrogenic activity when administered via subcutaneous injection wikipedia.orgiiab.me. Animal studies conducted on rats showed organ malformations when subcutaneous doses at 8 to 39 times the recommended human dose were used hres.canih.govfda.gov. However, this compound had no effects on mating or fertility in rats at doses up to 12.5 mg/kg/day (163 times the MRHD based on AUC comparison) fda.gov.

Topical Antiandrogenic Activity in Animal Models

Animal studies have demonstrated the topical antiandrogenic activity of this compound. nih.gov In rodents, this compound has been found to possess strong local antiandrogenic activity when administered via subcutaneous injection, with negligible systemic antiandrogenic activity. wikipedia.org This localized activity is hypothesized to occur through competitive inhibition of dihydrotestosterone (B1667394) (DHT) receptors within the sebaceous glands and hair follicles. nih.gov

Embryofetal Development Studies in Rats and Rabbits

Embryofetal development studies have been conducted in pregnant rats and rabbits administered this compound subcutaneously during organogenesis. hres.caoup.com

In pregnant rats administered subcutaneous doses of 1, 5, or 25 mg/kg/day during organogenesis, this compound-related malformations were noted at all dose levels without a clear dose relationship. hpfb-dgpsa.cafda.govmedicines.org.uk Omphalocele was observed in a single fetus at each dose level. hpfb-dgpsa.cafda.govmedicines.org.uk External and visceral malformations, including severe dilation of the lateral and third cerebral ventricles, thin skin, small size, and protruding tongue, were noted in additional fetuses at 1 mg/kg/day. medicines.org.uk A no observed adverse effect level (NOAEL) for teratogenicity was not established in rats. medsafe.govt.nz

In pregnant rabbits administered subcutaneous doses of 0.1, 0.4, or 1.5 mg/kg/day during organogenesis, an increase in post-implantation loss and resorptions was observed at 1.5 mg/kg/day. hres.caoup.comhpfb-dgpsa.cafda.govmedicines.org.ukfda.gov No developmental toxicity was noted at doses up to 0.4 mg/kg/day. oup.comhpfb-dgpsa.cafda.govfda.gov No this compound-related maternal toxicity or fetal malformations were noted at doses up to 1.5 mg/kg/day in rabbits. oup.comfda.govfda.gov

The following table summarizes key findings from the embryofetal development studies:

SpeciesRoute of AdministrationDose Levels (mg/kg/day)Key FindingsNOAEL for Developmental Toxicity (mg/kg/day)
RatSubcutaneous1, 5, 25Malformations noted at all dose levels (omphalocele, ventricular dilation, etc.)Not established
RabbitSubcutaneous0.1, 0.4, 1.5Increased post-implantation loss and resorptions at 1.5 mg/kg/day0.4

Prenatal and Postnatal Development Studies

A prenatal and postnatal development study was conducted in pregnant rats administered this compound subcutaneously at doses of 0.5, 2.5, and 12.5 mg/kg/day from gestation day 6 through lactation day 20. hres.caoup.comhpfb-dgpsa.camedicines.org.ukfda.gov No significant maternal or developmental toxicity was observed at doses up to 12.5 mg/kg/day. hres.caoup.comhpfb-dgpsa.camedicines.org.ukfda.gov

In a fertility and early embryonic development study in rats, subcutaneous administration of this compound at 12.5 mg/kg/day increased pre-implantation loss and caused adverse effects on male reproductive organs and testicular sperm counts. hpfb-dgpsa.camedicines.org.ukmedsafe.govt.nzfda.gov No effects on mating or fertility were observed at doses up to 12.5 mg/kg/day. hpfb-dgpsa.camedicines.org.ukfda.gov No effects on development were noted at doses up to 2.5 mg/kg/day. hpfb-dgpsa.camedicines.org.ukfda.gov

The following table summarizes key findings from the prenatal and postnatal development studies in rats:

Study TypeRoute of AdministrationDose Levels (mg/kg/day)Key FindingsNOAEL for Developmental Toxicity (mg/kg/day)
Prenatal and Postnatal DevelopmentSubcutaneous0.5, 2.5, 12.5No significant maternal or developmental toxicity observed up to 12.5 mg/kg/day12.5
Fertility and Early Embryonic DevelopmentSubcutaneous0.5, 2.5, 12.5Increased pre-implantation loss, effects on male reproductive organs at 12.5 mg/kg/day2.5

Clinical Research and Development

Clinical Trials for Acne Vulgaris

The clinical development program for clascoterone in acne vulgaris has involved multiple studies to assess its pharmacological properties, determine optimal dosing, and evaluate its efficacy and safety in larger patient populations.

Phase 1 Clinical Pharmacology Studies

Phase 1 studies focused on understanding the basic pharmacological behavior of this compound in humans, including how it is absorbed, distributed, metabolized, and excreted, as well as its initial safety and tolerability profile.

Single ascending-dose studies in healthy adult males were conducted to evaluate the pharmacokinetic profile of this compound. These studies involved applying varying single doses of this compound. Systemic exposure was found not to be proportional to the dose applied in a single ascending dose study. tga.gov.au

Repeat-dose pharmacokinetic studies were conducted to assess the systemic exposure and accumulation of this compound and its metabolite, cortexolone, following repeated topical application. In an open-label Phase 2a study involving subjects with moderate-to-severe acne, this compound 1% cream was applied twice daily for 14 days. This compound plasma concentrations reached steady-state by day 5. nih.govjddonline.com At steady-state, plasma concentrations increased approximately 1.8 to 2.1 fold versus the first dose. nih.govjddonline.com Mean maximum plasma concentrations at steady-state were 4.4 ng/mL in adults (>18 years) and 4.6 ng/mL in adolescents (12-18 years). nih.govjddonline.com Cortexolone plasma concentrations generally trended below the lower limit of quantitation (0.5 ng/mL). nih.govjddonline.com Minimal systemic absorption was observed in Phase 1 studies. wcd2019milan-dl.org

Studies were conducted to evaluate the potential for this compound cream to cause skin irritation or sensitization with repeated application. A repeat insult patch test revealed no significant irritation. wcd2019milan-dl.org A three-week cumulative skin irritation study was also part of the Phase 1 program. wcd2019milan-dl.org Local skin reactions were mostly mild in clinical trials. nih.govnih.gov

Repeat-Dose Pharmacokinetic Studies

Phase 2 Dose-Ranging and Maximal Use Trials

Phase 2 studies aimed to determine the appropriate concentration and application frequency of this compound cream for efficacy and to further evaluate safety, including under maximal use conditions.

A Phase 2b randomized, double-blind, vehicle-controlled, dose escalation study evaluated this compound cream at concentrations of 0.1%, 0.5%, and 1% applied once or twice daily for 12 weeks in subjects aged ≥12 years with facial acne vulgaris. nih.govjddonline.comresearchgate.net The study compared the efficacy and safety of the different this compound regimens against a vehicle control. nih.govjddonline.comresearchgate.net Efficacy was assessed using the Investigator's Global Assessment (IGA) score and inflammatory and non-inflammatory lesion counts. nih.govjddonline.comresearchgate.net Treatment success, defined as an IGA score of "clear" (0) or "almost clear" (1) with a ≥2-grade improvement from baseline, was highest for the 1% twice-daily group (8.6%) and the 0.1% twice-daily group (8.3%) compared to vehicle (2.7%) at week 12. nih.govjddonline.comresearchgate.net Absolute changes in inflammatory and non-inflammatory lesions were statistically significant among the treatment groups. nih.govjddonline.comresearchgate.net The median change from baseline at week 12 for inflammatory and non-inflammatory lesions was greatest in the 1% twice-daily group, with reductions of -13.5 and -17.5, respectively. nih.govjddonline.comresearchgate.net Based on these results, the 1% twice-daily formulation was selected for further development in Phase 3 trials. nih.govjddonline.com

Maximal use pharmacokinetic studies were also conducted in Phase 2 to assess systemic exposure when applied to large surface areas. va.govnih.gov These studies evaluated this compound 1% cream applied twice daily for 14 days in adults and adolescents with moderate-to-severe acne on the face, chest, and/or back. nih.govjddonline.comnih.gov

Phase 3 Pivotal Efficacy and Safety Trials

Two identical, multicenter, randomized, vehicle-controlled, double-blind Phase 3 studies (CB-03-01/25 and CB-03-01/26) evaluated the efficacy and safety of this compound cream 1% in patients aged 9 years and older with moderate or severe facial acne vulgaris over 12 weeks. nih.govjddonline.comjcadonline.comcda-amc.canih.govjddonline.comnih.govaformulabr.com.br A total of 1440 patients were randomized across the two studies. nih.govnih.gov Patients had baseline IGA scores of 3 or 4, 30 to 75 inflammatory lesions, and 30 to 100 non-inflammatory lesions. nih.govva.gov

The coprimary efficacy outcomes were the proportion of patients achieving treatment success at week 12 and the absolute change from baseline in non-inflammatory lesion counts (NILC) and inflammatory lesion counts (ILC) at week 12. nih.govjddonline.com Treatment success was defined as an IGA score of 0 ("clear") or 1 ("almost clear") with at least a 2-grade reduction from baseline. nih.govjddonline.comcda-amc.ca

In both studies, significantly more patients treated with this compound cream 1% achieved treatment success at week 12 compared to vehicle. nih.govjddonline.comcda-amc.canih.govnih.gov In study CB-03-01/25, the treatment success rates were 18.4% for this compound versus 9.0% for vehicle (P < 0.001). nih.govnih.govnih.gov In study CB-03-01/26, the rates were 20.3% for this compound versus 6.5% for vehicle (P < 0.001). nih.govnih.govnih.gov

This compound treatment also resulted in significantly greater reductions from baseline in both NILC and ILC at week 12 compared to vehicle. nih.govjddonline.comnih.gov

Table: Pooled Efficacy Results at Week 12 (Patients ≥12 years) jddonline.com

OutcomeThis compound (N=709)Vehicle (N=712)Difference (this compound - Vehicle)P-value
Treatment Success (%)19.97.712.2<0.0001
Change from Baseline NILC-20.8-11.9-8.9<0.0001
Change from Baseline ILC-19.7-14.0-5.7<0.0001
Change from Baseline TLC-40.0-26.1-13.9<0.0001

Note: This table is intended to represent data findings from the clinical trials. In an interactive format, users might be able to filter by study or patient subgroup.

A meta-analysis comparing the efficacy of this compound cream 1% with other topical treatments like trifarotene (B1683032) cream 0.005% and tazarotene (B1682939) lotion 0.045% in Phase 3 trials found comparable efficacy in reducing inflammatory and non-inflammatory lesion counts and achieving treatment success at 12 weeks. dermatologytimes.com Odds ratios for treatment success were comparable, with this compound at 2.90, trifarotene at 1.92, and tazarotene at 2.13. dermatologytimes.com

Primary and Secondary Efficacy Endpoints (e.g., Investigator's Global Assessment Score, Lesion Count Reduction)

Post-Marketing Observational Studies and Real-World Evidence

Post-marketing observational studies and real-world evidence have provided further insights into the use of this compound cream 1% in clinical practice. Case series have demonstrated effectiveness in managing acne across various patient demographics and acne severities. Real-world experience suggests this compound may be effective as monotherapy, as an adjunctive treatment with other topical or systemic therapies, and as maintenance therapy to prevent relapse. Studies have also evaluated the effect of this compound on facial sebum production, showing a reduction in casual facial sebum levels.

Clinical Trials for Androgenetic Alopecia (AGA)

This compound is also being investigated for the treatment of androgenetic alopecia (AGA). Clinical trials have included Phase 1, Phase 2, and ongoing Phase 3 studies.

Phase 2 Dose-Ranging Studies

Phase 2 dose-ranging clinical trials have been conducted to evaluate the efficacy of different concentrations of this compound solution in patients with AGA.

A 12-month Phase 2 dose-ranging trial in male subjects aged 18-55 with mild to moderate AGA in the temple and vertex regions evaluated four different doses of this compound solution compared to vehicle. The study was a double-blind trial conducted in Germany. Co-primary efficacy endpoints were the change in non-vellus Target Area Hair Count (TAHC) at month 12 and the Hair Growth Assessment (HGA) score at month 12.

Results showed statistically significant improvement versus vehicle for TAHC for every dose tested, along with directional improvement for HGA. The highest change in non-vellus TAHC was observed in the 7.5% solution twice daily group, which reached statistical significance at all timepoints starting from the third month. The vehicle group showed a decrease in TAHC over time, consistent with the progression of AGA.

Table 2: Mean Change from Baseline in TAHC at 6 Months in Male AGA Phase 2 Study

Treatment GroupMean Change from Baseline TAHCP-value (vs. baseline)
This compound 2.5% BID13.0134< 0.0001
This compound 5% BID12.2109< 0.0001
This compound 7.5% BID20.7879< 0.0001
This compound 7.5% QD11.5182< 0.0001
Vehicle BID-0.1114Not specified

Note: Data from 6-month interim analysis of a Phase 2 dose-ranging trial in males.

A separate Phase 2 dose-ranging study investigated this compound solution for the treatment of AGA in females aged 18-55 with mild to moderate AGA. This multicenter, prospective, randomized, double-blind, vehicle-controlled study evaluated 5.0% and 7.5% this compound solution applied twice daily, compared to 2% minoxidil (B1677147) and vehicle, over 6 months. Co-primary efficacy endpoints were change from baseline in non-vellus TAHC and HGA score at Month 6.

Ongoing Phase 3 Studies

This compound is currently being evaluated in ongoing Phase 3 clinical trials for the treatment of androgenetic alopecia (AGA) in males. cosmopharma.compracticaldermatology.compracticaldermatology.comcapilarfix.comclinicaltrials.euclinicaltrial.beclinicaltrials.euresearchgate.net This represents a potential new mechanism of action for AGA treatment, the first in nearly three decades if approved. cosmopharma.comcapilarfix.comcosmopharma.com The Phase 3 program for male AGA consists of two identical, 6-month, multicenter, prospective, randomized, double-blind, vehicle-controlled studies, known as SCALP 1 and SCALP 2. cosmopharma.com These trials are designed to assess the efficacy and safety of topically applied this compound solution. cosmopharma.comclinicaltrial.be Following the initial 6-month double-blind phase, there is a 6-month single-blind treatment period where subjects receive this compound solution. cosmopharma.comclinicaltrials.euclinicaltrial.be The trials aim to enroll a total of 1,500 male subjects aged over 18 across approximately 60 centers in the US, Georgia, Germany, and Poland. cosmopharma.comclinicaltrials.eu Recruitment for these studies was underway as of March 2024. hairlosscure2020.com

Data Table: Ongoing this compound Phase 3 Studies for Male AGA

Study NameStatusStudy DesignDurationNumber of Subjects (Target)Regions Involved
SCALP 1Recruiting6-month double-blind, vehicle-controlled; 6-month single-blind this compound12 months~750US, Georgia
SCALP 2Recruiting6-month double-blind, vehicle-controlled; 6-month single-blind this compound12 months~750US, Germany, Poland

Efficacy Measures in AGA Studies (e.g., Hair Count, Hair Coverage)

In clinical trials evaluating this compound for androgenetic alopecia, several measures are used to assess efficacy. A primary endpoint in the ongoing Phase 3 SCALP 1 and SCALP 2 studies is Target Area Hair Count (TAHC). cosmopharma.comclinicaltrials.eu TAHC quantifies the number of non-vellus hairs within a defined area of the scalp, providing a direct measure of hair density changes in response to treatment. clinicaltrials.eu Another key efficacy measure is Patient Reported Outcome (PRO), which captures the subject's subjective assessment of their hair growth and coverage. cosmopharma.com

Earlier Phase 2 studies also utilized objective measures such as hair shaft diameter and hair follicle density to evaluate this compound's effects on hair growth. nih.govviamedica.pl A Phase II proof-of-concept study showed superior improvements in TAHC compared to the vehicle group. viamedica.pl A Phase II dose-ranging study involving male subjects with AGA observed statistically significant improvement versus vehicle for TAHC across various doses tested. cosmopharma.comcosmopharma.com Directional improvement in Hair Growth Assessment (HGA) was also noted in this study. cosmopharma.com These measures collectively provide a comprehensive picture of this compound's impact on hair growth and density in individuals with AGA.

Data Table: Efficacy Measures Used in this compound AGA Studies

Efficacy MeasureDescriptionRelevance to AGA Studies
Target Area Hair Count (TAHC)Number of non-vellus hairs in a specific scalp area.Primary objective measure of hair density. cosmopharma.comclinicaltrials.eu
Patient Reported Outcome (PRO)Subject's self-assessment of hair growth and coverage.Captures subjective patient experience. cosmopharma.com
Hair Shaft DiameterMeasurement of the thickness of individual hair shafts.Indicates improvement in hair quality. nih.govviamedica.pl
Hair Follicle DensityNumber of hair follicles per unit area of scalp.Reflects the number of hair producing units. nih.govviamedica.pl
Hair Growth Assessment (HGA)Clinical assessment of overall hair growth improvement.Provides a global evaluation of treatment response. cosmopharma.com

Other Dermatological Conditions Under Investigation

Beyond androgenetic alopecia, this compound is being explored for its potential therapeutic utility in other dermatological conditions where androgen activity may play a contributing role. practicaldermatology.compracticaldermatology.comnih.govcanadiandermatologytoday.comresearchgate.net

Hidradenitis Suppurativa

Hidradenitis Suppurativa (HS) is a chronic inflammatory skin condition believed to be influenced by hormonal factors, including androgens. heraldopenaccess.us this compound's mechanism as a topical androgen receptor inhibitor has led to interest in its potential for treating HS. researchgate.netheraldopenaccess.usnih.gov Real-world clinical experience and case reports have suggested that this compound cream 1% may help address concerns in patients with HS, leading to substantial reductions in the number and severity of lesions in some cases. nih.govcanadiandermatologytoday.comresearchgate.net The rationale for using this compound in HS is supported by its ability to inhibit dihydrotestosterone (B1667394) (DHT), which may be involved in the initial follicular occlusion seen in the condition. heraldopenaccess.usnih.gov While early observations are promising, further research, particularly randomized controlled trials, is needed to fully evaluate the efficacy of topical this compound for HS. heraldopenaccess.us

Hirsutism

Hirsutism, characterized by excessive hair growth in a male-like pattern in women, is another condition driven by increased androgen activity. skintherapyletter.com Given this compound's antiandrogenic properties, it is being investigated as a potential treatment for hirsutism. practicaldermatology.compracticaldermatology.comnih.govcanadiandermatologytoday.comresearchgate.net Real-world clinical experience has indicated that this compound cream 1% may help address hirsutism in some patients. nih.govcanadiandermatologytoday.com As with hidradenitis suppurativa, further dedicated clinical trials are necessary to establish the efficacy and safety of this compound for the management of hirsutism.

Pharmacology and Metabolism

Systemic Exposure Profile Following Topical Application

Studies have investigated the systemic absorption of clascoterone following topical administration. The data indicate that this compound exhibits minimal systemic exposure when applied to the skin. wikipedia.orgfda.govva.govnih.govdroracle.ai

Minimal Systemic Absorption

Clinical trials involving topical application of this compound cream (typically 1% concentration) have demonstrated low plasma concentrations of the drug. In studies where adult subjects with moderate to severe facial acne vulgaris applied 6 grams of this compound cream twice daily for two weeks, steady-state concentrations were generally reached within five days. drugbank.comfda.gov On Day 14, the mean maximum plasma concentration (Cmax) was reported as 4.5 ± 2.9 ng/mL, and the mean area under the plasma concentration-time curve over the dosing interval (AUCτ) was 37.1 ± 22.3 h*ng/mL. The mean average plasma concentration (Cavg) was 3.1 ± 1.9 ng/mL. drugbank.comfda.gov Systemic exposure in adolescents has been reported as similar to that observed in adults. fda.govtga.gov.au

Data Table: this compound Systemic Exposure (Adults)

Pharmacokinetic ParameterMean ± SD (Day 14)Unit
Cmax4.5 ± 2.9ng/mL
AUCτ37.1 ± 22.3h*ng/mL
Cavg3.1 ± 1.9ng/mL

Note: Data derived from studies with adult subjects applying 6 grams of this compound cream twice daily for two weeks. drugbank.comfda.gov

Metabolic Pathways and Metabolite Formation

This compound undergoes rapid metabolism, primarily through hydrolysis. fda.govjddonline.comnih.gov This metabolic process is crucial for its localized activity and limited systemic effects. fda.govjddonline.comskintherapyletter.com

Rapid Hydrolysis to Inactive Metabolites (e.g., Cortexolone)

The primary metabolic pathway for this compound involves rapid hydrolysis to cortexolone (11-deoxycortisol). drugbank.comresearchgate.netfda.govjddonline.comsci-hub.se Cortexolone is considered an inactive metabolite. drugbank.comwikipedia.orgfda.govjddonline.com In vitro studies, such as the incubation of this compound with human cryopreserved hepatocytes, have identified cortexolone as a possible primary metabolite, along with other unidentified conjugated metabolites. fda.govhres.ca The instability of this compound in physiological solutions and its hydrolysis to cortexolone at body temperature have been noted, posing analytical challenges in assessing its permeation. nih.govdigitellinc.com

Role of Esterases in Localized Activity

Esterases present in the skin and plasma play a significant role in the rapid hydrolysis of this compound to cortexolone. researchgate.netplos.orgfda.govjddonline.comskintherapyletter.comresearchgate.net This enzymatic activity contributes significantly to the localized action of this compound at the site of topical application and minimizes systemic antiandrogenic effects. researchgate.netjddonline.comskintherapyletter.comresearchgate.net The quick hydrolysis by epidermal esterases ensures that the activity of this compound is largely confined to the skin. jddonline.com

Plasma Protein Binding Characteristics

In vitro studies have investigated the extent to which this compound binds to plasma proteins. This compound is moderately bound to plasma proteins. tga.gov.au Plasma protein binding of this compound is reported to be between 84% and 89%. drugbank.comwikipedia.orgfda.govhres.catga.gov.au This binding is independent of drug concentrations within the tested range. drugbank.comfda.govhres.ca

Data Table: this compound Plasma Protein Binding

ParameterBinding Percentage (In Vitro)
Plasma Protein Binding84% to 89%

Note: Data based on in vitro studies. drugbank.comwikipedia.orgfda.govhres.catga.gov.au

Potential for Drug-Drug Interactions (In Vitro Investigations)

While clinical studies evaluating the drug interaction potential of topical this compound have not been conducted, in vitro investigations have provided insights into its potential to interact with cytochrome P450 (CYP) enzymes. fda.govhres.catga.gov.audrugs.com In vitro studies suggest that this compound inhibits several CYP enzymes, including CYP 1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4, with IC50 values greater than 40 µM. fda.govhres.catga.gov.audrugs.com Furthermore, this compound up to concentrations of 30 µM or 50 µM did not induce CYP 1A2, 2B6, or 3A4. fda.govhres.cadrugs.com These findings suggest that topical this compound is not expected to have clinically meaningful effects on the pharmacokinetics of drugs metabolized by these CYP enzymes. fda.govhres.catga.gov.audrugs.com

Safety and Tolerability Profile in Research

Comprehensive Analysis of Treatment-Emergent Adverse Events (TEAEs)

Treatment-emergent adverse events (TEAEs) associated with clascoterone cream 1% have been evaluated in clinical trials. In the pooled Phase 3 studies, TEAEs were generally mild and occurred at similar rates in patients treated with this compound and those receiving vehicle. jddonline.comwinlevi-hcp.com

In a 9-month long-term extension study, TEAEs occurred in 18.1% of this compound-treated patients, with similar percentages observed in patients originally randomized to this compound (18.0%) and vehicle (18.1%) in the 12-week pivotal studies. winlevi-hcp.com The frequency of TEAEs was low throughout the long-term study, and no accumulation of adverse events was observed over time. medpagetoday.com

Common TEAEs reported in this compound studies have included nasopharyngitis, headache, and oropharyngeal pain. dermnetnz.orgjddonline.comnih.gov

Local Skin Reactions (LSRs) and Their Severity

Local skin reactions (LSRs) are common with topical acne treatments, and this compound cream 1% was associated with LSRs that were mostly minimal or mild in severity. nih.gov The incidence of LSRs was low. medpagetoday.com

The most frequently reported LSRs in this compound studies were erythema (redness), scaling/dryness, and pruritus (itching). dermnetnz.orgwinlevi-hcp.comnih.gov Other LSRs observed in less than 5% of patients included edema, skin atrophy, stinging/burning, striae rubrae (stretch marks), and telangiectasia (visible small blood vessels). winlevi-hcp.comnih.gov These occurred at rates similar to those observed with the vehicle cream. winlevi-hcp.com

In the 9-month extension study, the most common new or worsening LSRs on the face and trunk were erythema and scaling/dryness. jddonline.com

Data on the severity of local skin reactions from a 12-week study are presented below: dermrefoundation.org

Local Skin ReactionSeverityThis compound (n=709) n (%)Vehicle (n=712) n (%)
ErythemaNone485 (68.4)487 (68.4)
Minimal86 (12.1)92 (12.9)
Mild40 (5.6)30 (4.2)
Moderate6 (0.8)11 (1.5)
Scaling/drynessNone567 (80.0)565 (79.4)
Minimal39 (5.5)46 (6.5)
Mild11 (1.6)9 (1.3)
Moderate--
Skin atrophyNone555 (78.3)569 (79.9)
Trace39 (5.5)37 (5.2)
Mild18 (2.5)9 (1.3)
Moderate3 (0.4)4 (0.6)
Striae rubraeNone587 (82.8)595 (83.6)
Trace19 (2.7)22 (3.1)
Mild11 (1.6)2 (0.3)
Moderate1 (0.1)-
EdemaNone590 (83.2)591 (83.0)
Minimal16 (2.3)20 (2.8)
Mild11 (1.6)7 (1.0)
Moderate2 (0.3)-
TelangiectasiaNone599 (84.5)596 (83.7)
Trace11 (1.6)19 (2.7)
Mild7 (1.0)4 (0.6)
Moderate1 (0.1)-

Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression Monitoring and Resolution

Suppression of the Hypothalamic-Pituitary-Adrenal (HPA) axis has been evaluated in clinical studies of this compound, particularly in maximum use pharmacokinetic studies. hres.cahpfb-dgpsa.ca Biochemical HPA axis suppression, indicated by a 30-minute post-stimulation serum cortisol level of ≤18 mcg/dL, was observed in a small percentage of patients across different age groups after 2 weeks of twice-daily treatment with this compound. hres.cahpfb-dgpsa.cajddonline.com

In one study, HPA axis suppression was observed in 1/20 (5%) of adult subjects, 2/22 (9%) of adolescent patients (12 to <18 years), and 2/23 (8.7%) of pediatric patients (<12 years) at Day 14. hres.ca In another Phase 2 study, HPA axis suppression was observed in 3/42 (7%) of patients aged 12 years and older. jddonline.com

Importantly, in all observed cases, HPA axis function returned to normal at follow-up approximately 4 weeks after discontinuing treatment. jddonline.comhres.cahpfb-dgpsa.cajddonline.comdrugs.com No subjects experienced clinical signs and symptoms of adrenal suppression or associated complications in these studies. hres.cahpfb-dgpsa.cajddonline.com

While HPA axis suppression was detected empirically in laboratory data, there was no clinical evidence of signs or symptoms of this adverse reaction. fda.gov The risk of HPA axis suppression is considered unlikely to be clinically relevant given the very low or non-quantifiable systemic exposure following topical administration. tga.gov.au However, pediatric patients may be more susceptible to systemic toxicity, including HPA axis suppression. hres.cadrugs.comnextstepsinderm.com

Clinical Laboratory Evaluations (e.g., Potassium Levels)

Clinical laboratory evaluations were not routinely performed in the Phase 3 studies, but changes in laboratory parameters were assessed in Phase 1 and Phase 2 studies. jddonline.commedsafe.govt.nz

Despite the observed shifts, the risk of elevated potassium levels with topical this compound cream 1% does not generally warrant baseline or subsequent laboratory monitoring of potassium levels. substack.com Hyperkalemia detected in laboratory data did not present with clinical signs or symptoms in patients aged 12 years and older. fda.gov

Safety in Specific Patient Populations (e.g., Pediatric, Geriatric)

The safety and efficacy of this compound cream 1% have been established in pediatric patients aged 12 years and older. hres.cadrugs.comfda.gov Clinical trials included a significant number of pediatric patients in this age group. fda.govtga.gov.au

However, the safety and efficacy of this compound have not been established in pediatric patients under 12 years of age. hres.cadrugs.comfda.govfda.govmayoclinic.orgnih.gov Pediatric patients, particularly those younger than 12, may be more susceptible to systemic toxicity, including HPA axis suppression and hyperkalemia. hres.cadrugs.comfda.govnextstepsinderm.com An increased incidence of hyperkalemia and HPA axis suppression was observed in patients aged 9 to 11 years in some studies, leading to the recommendation for approval only for patients aged 12 and older. fda.gov

Clinical studies of this compound cream did not include a sufficient number of subjects aged 65 years and over to determine if they respond differently from younger patients. drugs.comnih.gov While other reported clinical experience has not identified differences in responses between the elderly and younger patients, dose selection for an elderly patient should generally be cautious, considering the greater frequency of decreased organ function and concomitant therapies. nih.gov

Long-Term Safety Assessments (up to 12 months)

The long-term safety of this compound cream 1% has been evaluated in an open-label extension study for up to 9 additional months, following the initial 12-week Phase 3 studies, for a total treatment duration of up to 12 months. jddonline.commedpagetoday.comnih.govnih.govresearchgate.net

This long-term study confirmed the favorable safety profile of this compound cream 1% in patients aged 12 years and older. jddonline.commedpagetoday.comnih.govresearchgate.net The frequencies of TEAEs and local skin reactions remained low throughout the study period, and most TEAEs were mild. medpagetoday.com No accumulation of adverse events was observed over time. medpagetoday.com

The long-term data supports this compound as a suitable option for the long-term topical treatment of acne vulgaris. jddonline.commedpagetoday.com

Reproductive and Developmental Safety Considerations

Reproductive and developmental safety studies for this compound have been conducted in animals. hres.canextstepsinderm.comtga.gov.aufda.gov

In animal reproduction studies, subcutaneous administration of this compound to pregnant rats and rabbits during organogenesis resulted in increased malformations in rats and increased post-implantation loss and resorptions in rabbits at doses significantly higher than the maximum recommended human dose based on AUC comparison. hres.catga.gov.aufda.gov Teratogenicity and embryofetal death were observed in animal studies. nih.govtga.gov.au

There are no available data regarding the presence of this compound or its metabolites in human milk, the effects on breastfed infants, or the effects on milk production. hres.cadrugs.comnextstepsinderm.comtga.gov.aufda.gov The lack of clinical data during lactation prevents a clear determination of the risk to an infant. tga.gov.aufda.gov Therefore, the developmental and health benefits of breastfeeding should be considered alongside the mother's clinical need for this compound and any potential adverse effects on the breastfed child. drugs.comtga.gov.aufda.gov

This compound is not recommended for use during pregnancy. nih.govtga.gov.au In a fertility and early embryonic development study in rats, this compound increased pre-implantation loss at a high dose. tga.gov.aufda.gov

Comparative Efficacy and Safety Studies

Comparisons with Vehicle/Placebo

The efficacy of clascoterone 1% cream has been evaluated in multiple randomized, placebo-controlled clinical trials for the treatment of acne vulgaris. Two identical randomized phase 3 trials (NCT02608450 and NCT02608476) included a total of 1440 patients aged 9 years and older with moderate to severe facial acne. skintherapyletter.comdermnetnz.orgnih.gov These studies demonstrated that this compound 1% cream showed favorable efficacy compared to vehicle cream over a 12-week treatment period. skintherapyletter.comnih.gov

In these phase 3 trials, a significantly higher percentage of patients treated with this compound 1% cream achieved treatment success at week 12 compared to those using vehicle cream. skintherapyletter.comdermnetnz.orgnih.gov Treatment success was typically defined as achieving an Investigator Global Assessment (IGA) score of 0 (clear) or 1 (almost clear) and at least a 2-point improvement from baseline. dermnetnz.orgorpdl.org In trial 1 (CB-03-01/25), 18.4% of the this compound group achieved treatment success compared to 9.0% in the vehicle group (p<0.001). skintherapyletter.comnih.gov In trial 2 (CB-03-01/26), the rates were 20.3% for this compound and 6.5% for vehicle (p<0.001). skintherapyletter.comnih.gov

Beyond treatment success based on IGA scores, this compound also demonstrated a significant reduction in both inflammatory and non-inflammatory acne lesions compared to vehicle. skintherapyletter.comdermnetnz.orgnih.gov At week 12, the absolute change from baseline in non-inflammatory lesion count (NILC) and inflammatory lesion count (ILC) were substantially greater with this compound cream compared to vehicle. nih.gov For NILC, the mean differences versus vehicle were -6.4 and -8.6 lesions in studies 1 and 2, respectively (p<0.001 for both). nih.govorpdl.org For ILC, the mean differences were -3.8 and -7.4 lesions in studies 1 and 2, respectively (p=0.003 and p<0.001). skintherapyletter.comorpdl.org Total lesion count (TLC) also showed significant reductions with this compound compared to vehicle. dermnetnz.orgorpdl.org

An earlier pilot study also indicated that this compound cream 1% was significantly better than placebo in reducing inflammatory lesion count, total lesion count, and acne severity index in men with facial acne. invivochem.cndermnetnz.org

The following table summarizes key efficacy outcomes from the two pivotal phase 3 trials comparing this compound 1% cream to vehicle:

OutcomeThis compound (Trial 1)Vehicle (Trial 1)This compound (Trial 2)Vehicle (Trial 2)p-value (Trial 1)p-value (Trial 2)
Treatment Success (Week 12)18.4%9.0%20.3%6.5%<0.001<0.001
Absolute NILC Change (Week 12)-19.4 nih.gov-13.0 nih.gov-19.4 nih.gov-10.8 nih.gov<0.001 nih.gov<0.001 nih.gov
Absolute ILC Change (Week 12)-15.4 nih.gov-11.6 nih.gov-17.4 nih.gov-10.0 nih.gov0.003 skintherapyletter.com<0.001 skintherapyletter.com

Note: Data derived from provided snippets. Absolute lesion count changes are approximate based on snippet information.

Head-to-Head Comparisons with Other Topical Acne Treatments (e.g., Tretinoin (B1684217), Trifarotene (B1683032), Tazarotene)

While no head-to-head clinical trials directly comparing this compound to other topical acne medications like tretinoin, trifarotene, or tazarotene (B1682939) have been conducted, a systematic literature review and meta-analysis provided an indirect comparison of their efficacy. nih.govskincurriculum.comresearchgate.net This meta-analysis included data from six Phase 3 randomized controlled trials comparing this compound (1% cream), trifarotene (0.005% cream), or tazarotene (0.045% lotion) with vehicle in patients with moderate-to-severe acne. nih.govnih.gov

The analysis revealed no statistically significant differences in efficacy between this compound, trifarotene, and tazarotene for key outcomes after 12 weeks of treatment. nih.govnih.govdermatologytimes.com This included reductions in inflammatory lesion count, non-inflammatory lesion count, and the rate of treatment success. nih.govnih.govdermatologytimes.com

Mean differences in ILC reduction were -12.8 for this compound, -11.2 for trifarotene, and -10.1 for tazarotene, with no statistically significant difference between them (P > 0.05). researchgate.netnih.gov For NILC reduction, the mean differences were -11.6 for this compound, -13.9 for trifarotene, and -12.8 for tazarotene, also without significant differences (P > 0.05). researchgate.netnih.gov The odds ratios for achieving treatment success compared to vehicle were 2.90 for this compound, 1.92 for trifarotene, and 2.13 for tazarotene, with no statistically significant differences among the three treatments (P > 0.05). researchgate.netnih.govdermatologytimes.com

An early pilot study also compared this compound 1% cream to tretinoin 0.05% cream, suggesting this compound was more effective in reducing total lesion count and acne severity index, although this did not reach statistical significance. dermnetnz.orgnih.gov

The following table summarizes the comparative efficacy findings from the meta-analysis:

OutcomeThis compound (MD/OR)Trifarotene (MD/OR)Tazarotene (MD/OR)Significance (vs. others)
ILC Reduction (Mean Difference)-12.8 researchgate.netnih.gov-11.2 researchgate.netnih.gov-10.1 researchgate.netnih.govNo significant difference nih.govnih.govdermatologytimes.com
NILC Reduction (Mean Difference)-11.6 researchgate.netnih.gov-13.9 researchgate.netnih.gov-12.8 researchgate.netnih.govNo significant difference nih.govnih.govdermatologytimes.com
Treatment Success (Odds Ratio vs. Vehicle)2.90 researchgate.netnih.govdermatologytimes.com1.92 researchgate.netnih.govdermatologytimes.com2.13 researchgate.netnih.govdermatologytimes.comNo significant difference nih.govnih.govdermatologytimes.com

Note: Data derived from provided snippets. MD = Mean Difference, OR = Odds Ratio.

Research on Combination Therapy Regimens

Research is ongoing regarding the use of this compound in combination with other acne therapies. The updated American Academy of Dermatology (AAD) acne guidelines recommend multimodal topical therapy, incorporating products with different mechanisms of action. dermatologytimes.com this compound's novel mechanism as an androgen receptor inhibitor makes it a potential candidate for use in combination regimens. jddonline.com

A recent study investigated the stability of this compound cream 1% when combined with other commonly prescribed topical acne medications, including retinoids (tretinoin, adapalene), antibiotics (dapsone, benzoyl peroxide/clindamycin), and benzoyl peroxide formulations. dermatologytimes.com The study demonstrated that this compound cream remained stable in the presence of these agents, supporting its potential use in combination therapy. dermatologytimes.com High-pressure liquid chromatography-mass spectrometry confirmed this compound's stability, with recovery rates between 98% and 119%. dermatologytimes.com

Real-world case series have also shown this compound being integrated into existing acne regimens. jddonline.com In one case, a patient was able to reduce their dose of oral spironolactone (B1682167) with concomitant use of this compound cream. jddonline.com Future studies are needed to investigate synergistic this compound combinations that best target the various pathogenetic factors of acne. jddonline.com A Phase 4 trial is underway to assess the efficacy of the combined use of this compound 1% cream and benzoyl peroxide/clindamycin gel for the treatment of acne. drugbank.com

Future Research Directions and Unanswered Questions

Investigation of Clascoterone's Role in Improving Skin Barrier Function

Research is underway to investigate the potential of this compound to improve skin barrier function in individuals prone to acne. Topical acne treatments, such as benzoyl peroxide and retinoids, can sometimes impair the skin barrier, leading to dryness and irritation. researchgate.net A study involving acne-prone individuals treated with this compound cream 1% twice daily for two weeks showed increased moisturization and maintenance of skin barrier function, as assessed by corneometry and transepidermal water loss (TEWL). nih.gov, jddonline.com, researchgate.net The mean corneometry reading was significantly higher on the treated side compared to the untreated side at week 2 (131.3 ± 42.9 vs 113.9 ± 36.6; P<0.001). nih.gov, jddonline.com, researchgate.net No significant difference in TEWL was observed. nih.gov, jddonline.com, researchgate.net These findings suggest that this compound may offer a better tolerability profile in terms of skin barrier effects compared to some other topical agents. nih.gov, jddonline.com

Research on Broader Applications in Androgen-Mediated Dermatological Conditions

The scientific rationale behind topical androgen receptor inhibition suggests potential applications for this compound in other dermatological conditions where androgens play a pathological role. patsnap.com, jddonline.com, scirp.org Beyond acne vulgaris, future research directions include exploring the use of this compound in conditions such as hidradenitis suppurativa (HS), hirsutism, and androgenetic alopecia (AGA). practicaldermatology.com, dovepress.com, tandfonline.com, researchgate.net

Two identical international phase 3 trials are currently examining a this compound solution for the treatment of male AGA. practicaldermatology.com Early real-world clinical experience with this compound cream 1% in acne management has also indicated potential benefits in addressing other concerns, including hirsutism and AGA, when used in combination with other topical agents. dovepress.com, tandfonline.com, researchgate.net This suggests a broader versatility for this compound beyond its primary indication. dovepress.com, tandfonline.com

Studies on Patient-Reported Outcomes and Quality of Life Measures

While clinical trials have focused on objective measures of acne severity and lesion counts, there is a recognized need for further research on patient-reported outcomes (PROs) and the impact of this compound on quality of life. patsnap.com, jddonline.com, nih.gov, researchgate.net Patient-reported outcomes provide valuable complementary information to clinical outcomes and are crucial for understanding the patient's perspective and individualizing treatment recommendations. dermatologytimes.com

Previous clinical trials did not include PROs as a secondary endpoint, highlighting an area for future investigation to better understand the influence of this compound treatment on patients' quality of life. jddonline.com, nih.gov, researchgate.net Studies assessing the long-term impact of this compound on quality of life and treatment adherence among patients with chronic acne vulgaris are part of the expanding research agenda. patsnap.com

Real-World Effectiveness and Safety in Diverse Populations (e.g., Skin of Color)

Post-marketing studies and real-world experience are crucial for evaluating the effectiveness and safety of this compound in diverse patient populations, including individuals with skin of color. practicaldermatology.com, jddonline.com, dovepress.com, tandfonline.com, researchgate.net The majority of patients in initial clinical trials were White, indicating a need for further investigation in more diverse groups. jddonline.com

Recent post-marketing studies have shown efficacy and safety in skin of color. practicaldermatology.com Real-world case series have also supported the effectiveness and tolerability of this compound cream 1% regardless of patient gender, race, or ethnic background. dovepress.com, tandfonline.com, researchgate.net This early real-world experience provides a basis for efficacy and safety expectations across diverse populations. practicaldermatology.com, dovepress.com, tandfonline.com, researchgate.net

Potential for Novel Formulations or Delivery Systems

The development of novel formulations or delivery systems for this compound is another area of potential future research. While the current cream formulation has demonstrated efficacy, advancements in drug delivery could potentially optimize its penetration, reduce potential irritation, or allow for different application methods. Research into nanotechnology-based formulations, for instance, is an active area in dermatology for improving topical drug delivery. sciencescholar.us, nih.gov Although not specific to this compound in the search results, the broader field of dermatological research is exploring various delivery systems like polymeric nanoparticles, solid lipid nanoparticles, and nanoemulsions. nih.gov Future research could explore applying these technologies to this compound to enhance its therapeutic profile.

Further Elucidation of Undefined Mechanisms

While this compound is understood to be a topical androgen receptor inhibitor, its exact mechanism of action is still being further elucidated. medscape.com, ijord.com, nextstepsinderm.com Laboratory studies suggest that this compound competes with androgens, particularly dihydrotestosterone (B1667394) (DHT), for binding to androgen receptors in the sebaceous glands and hair follicles, thereby inhibiting downstream signaling pathways involved in acne pathogenesis. invivochem.cn, jddonline.com, nih.gov, medscape.com, jddonline.com, ijord.com, nextstepsinderm.com This inhibition reduces sebum production and inflammatory cytokine synthesis. invivochem.cn, jddonline.com, nih.gov, jddonline.com

However, the precise details of its interaction at the molecular level and any other potential pathways it might influence are areas that warrant further investigation. medscape.com, ijord.com Continued research into these undefined mechanisms could provide a more complete understanding of how this compound exerts its therapeutic effects and potentially identify new therapeutic targets.

Q & A

Q. What is the molecular mechanism of action of clascoterone in targeting androgen receptors for acne treatment?

this compound acts as a competitive androgen receptor antagonist, specifically binding to receptors in sebaceous glands and dermal papilla cells. This inhibits dihydrotestosterone (DHT)-induced lipid synthesis and reduces sebum production, addressing a key pathogenic factor in acne . Methodologically, receptor binding efficacy can be assessed via in vitro radioligand displacement assays or transcriptional reporter assays using androgen-responsive cell lines.

Q. What key outcomes were observed in pivotal Phase III clinical trials for this compound?

Two Phase III RCTs (n=1,440) demonstrated this compound 1% cream significantly reduced both inflammatory (-19.3 vs. -15.5 lesions) and non-inflammatory (-19.4 vs. -13.0 lesions) acne counts compared to placebo after 12 weeks. Success rates (≥50% reduction) were 18.4% vs. 9.0%, supporting FDA approval . Researchers should note the double-blind, vehicle-controlled design and strict inclusion criteria (moderate-to-severe acne) when interpreting generalizability.

Q. What safety considerations are critical when handling this compound in laboratory settings?

this compound requires storage at 2–8°C and protection from light. Personal protective equipment (PPE), including chemical-resistant gloves and ventilation, is mandatory due to potential genotoxic risks . Stability studies should monitor degradation under varying pH and temperature conditions, though specific reactivity data remain limited .

Advanced Research Questions

Q. How can contradictions between preclinical and clinical data on this compound’s efficacy be resolved?

Preclinical models often overestimate sebum suppression due to species-specific androgen receptor affinities. To address this, researchers should validate findings using ex vivo human sebocyte cultures or 3D skin models that replicate follicular microenvironments . Meta-analyses of post-marketing surveillance data may further clarify real-world effectiveness.

Q. What methodological challenges arise in designing comparative effectiveness studies between this compound and novel agents like FASN inhibitors?

Non-inferiority trials require careful selection of endpoints (e.g., Investigator’s Global Assessment vs. lesion counts) and statistical margins. For example, ASC40 (a FASN inhibitor) reduced inflammatory lesions by 63.2% vs. This compound’s 50.8% in non-head-to-head trials, necessitating sensitivity analyses to account for differing trial designs . Adaptive trial protocols or network meta-analyses could mitigate confounding.

Q. How should researchers optimize protocols for long-term safety monitoring of this compound?

Longitudinal cohorts with standardized adverse event (AE) reporting (e.g., local irritation, hypothalamic-pituitary-adrenal axis suppression) are essential. Biomarkers such as serum cortisol levels and sebum lipidomics can provide objective safety data. Post-marketing registries, like those recommended in Phase IV trials, enhance detection of rare AEs .

Q. What strategies improve the integration of this compound research into systematic reviews?

Follow PRISMA guidelines to minimize bias: (1) Use controlled vocabulary (e.g., MeSH terms like “Androgen Antagonists” and “Acne Vulgaris”) across databases (PubMed, Embase); (2) Include grey literature (clinicaltrials.gov ); (3) Apply GRADE criteria to assess evidence quality, noting this compound’s moderate certainty due to industry-sponsored trials .

Q. How can patient-reported outcomes (PROs) be rigorously measured in this compound trials?

Validate PRO tools (e.g., Acne-QoL) for cultural and linguistic relevance. Pre-test questionnaires in pilot cohorts to refine clarity and reduce bias. Mixed-methods approaches (e.g., combining PROs with qualitative interviews) capture nuanced impacts on quality of life .

Methodological Guidance Table

Research ObjectiveRecommended ApproachKey Evidence
Androgen receptor binding kineticsRadioligand assays with [³H]-DHT competition
Long-term safety monitoringPhase IV registries + lipidomic profiling
Comparative effectivenessNetwork meta-analysis (Bayesian framework)
Data contradiction resolutionSensitivity analysis + ex vivo models

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Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.